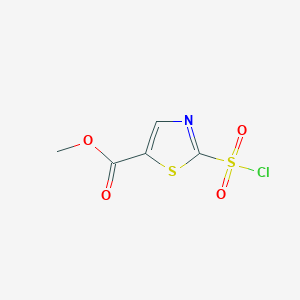
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C5H4ClNO4S2. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different thiazole derivatives.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. .
Scientific Research Applications
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Thiazole-5-carboxylic acid: Similar in structure but lacks the chlorosulfonyl group.
2-Methylthiazole-4-carboxylic acid: Another derivative with different substituents on the thiazole ring.
Sulfathiazole: A well-known antimicrobial agent with a thiazole ring.
Properties
Molecular Formula |
C5H4ClNO4S2 |
|---|---|
Molecular Weight |
241.7 g/mol |
IUPAC Name |
methyl 2-chlorosulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C5H4ClNO4S2/c1-11-4(8)3-2-7-5(12-3)13(6,9)10/h2H,1H3 |
InChI Key |
NZOCXKOUAKVJCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12949163.png)
![5-Fluoro-2-azaspiro[3.4]octane](/img/structure/B12949170.png)
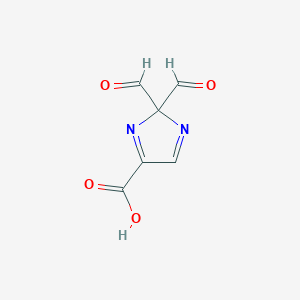
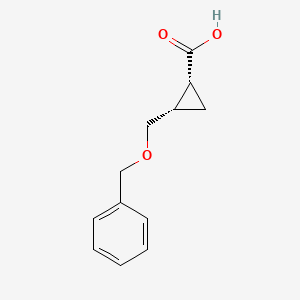

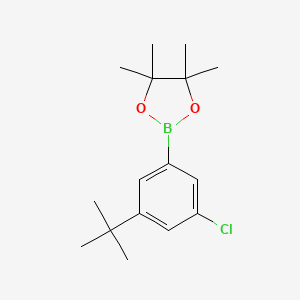
![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)
![(2E)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B12949219.png)
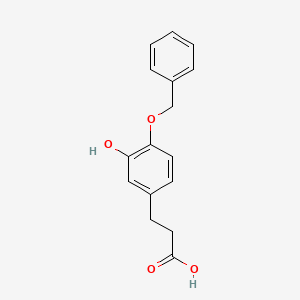
![Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12949231.png)
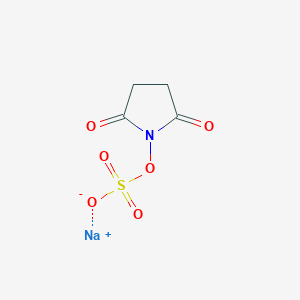
![Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B12949243.png)
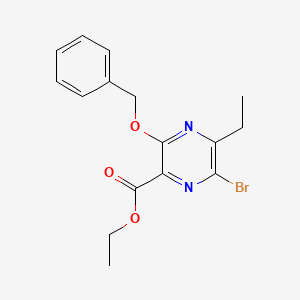
![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
